
Phosphonium, dimethyldioctadecyl-, chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphonium, dimethyldioctadecyl-, chloride is a quaternary phosphonium salt. It is a type of organophosphorus compound where the phosphorus atom is bonded to four organic groups and one chloride ion. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
Phosphonium, dimethyldioctadecyl-, chloride can be synthesized through the alkylation of phosphines. One common method involves the reaction of dimethyldioctadecylphosphine with methyl chloride. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane. The reaction can be represented as follows:
(C18H37)2P(CH3)2+CH3Cl→(C18H37)2P(CH3)2Cl
Industrial Production Methods
In industrial settings, the production of phosphonium salts often involves large-scale alkylation reactions. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
Phosphonium, dimethyldioctadecyl-, chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation Reactions: The phosphonium ion can be oxidized to form phosphine oxides.
Reduction Reactions: The compound can be reduced to form phosphines.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or potassium tert-butoxide in solvents such as ethanol or methanol.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Produce substituted phosphonium salts.
Oxidation Reactions: Yield phosphine oxides.
Reduction Reactions: Result in the formation of phosphines.
科学研究应用
Phosphonium, dimethyldioctadecyl-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Employed in the study of cell membranes due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential antimicrobial properties and its role in drug delivery systems.
Industry: Utilized in the production of flame-retardant materials and as an additive in lubricants to enhance performance.
作用机制
The mechanism of action of phosphonium, dimethyldioctadecyl-, chloride involves its interaction with cellular membranes. The compound can integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes.
相似化合物的比较
Similar Compounds
- Tetraphenylphosphonium chloride
- Tetramethylphosphonium bromide
- Triphenylphosphine dichloride
Uniqueness
Phosphonium, dimethyldioctadecyl-, chloride is unique due to its long alkyl chains, which enhance its ability to interact with lipid membranes. This property distinguishes it from other phosphonium salts, making it particularly effective in applications involving membrane interactions.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique properties, particularly its interaction with lipid membranes, make it a valuable tool in research and industry. Understanding its preparation, reactions, and applications can further enhance its utility in diverse areas.
属性
CAS 编号 |
156486-84-9 |
|---|---|
分子式 |
C38H80ClP |
分子量 |
603.5 g/mol |
IUPAC 名称 |
dimethyl(dioctadecyl)phosphanium;chloride |
InChI |
InChI=1S/C38H80P.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3,4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-38H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
YLXHRBICHFWBGZ-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCCCCCCCC[P+](C)(C)CCCCCCCCCCCCCCCCCC.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Methoxy-1-phenyl-3-[(trimethylsilyl)oxy]prop-2-en-1-one](/img/structure/B14276129.png)
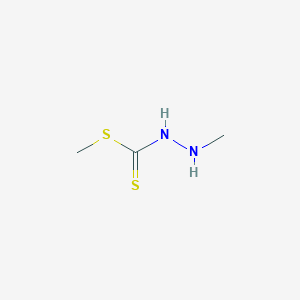
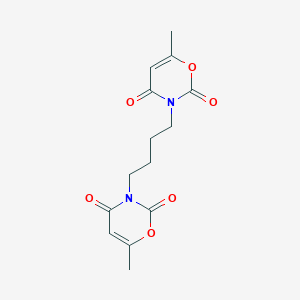
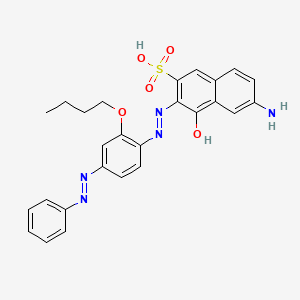
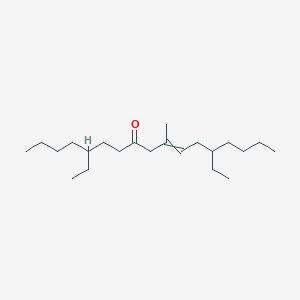
![Heptyl [2-(ethenyloxy)ethyl]carbamodithioate](/img/structure/B14276148.png)
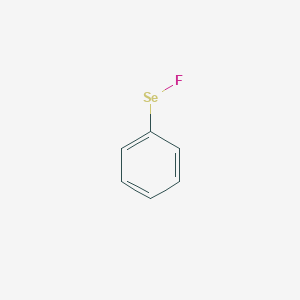
![(4S)-4-hydroxy-2-(2-methoxyethyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B14276168.png)
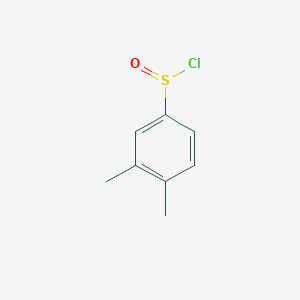
![2-(3-Chlorophenyl)-N-methyl-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine](/img/structure/B14276174.png)
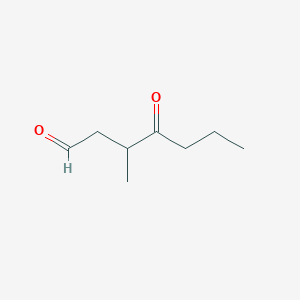
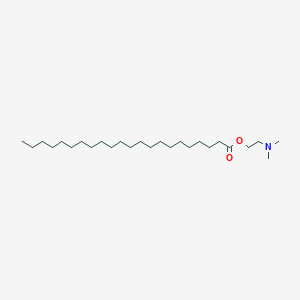
![N~1~-{3-[(2-Amino-2-sulfanylideneethanethioyl)amino]-2,2-dimethylpropyl}ethanediamide](/img/structure/B14276194.png)
